1-Cyclopropylmethyl-6-ethynyl-1H-indole physicochemical properties and solubility
1-Cyclopropylmethyl-6-ethynyl-1H-indole physicochemical properties and solubility
Comprehensive Physicochemical Profiling and Solubility Optimization of 1-Cyclopropylmethyl-6-ethynyl-1H-indole
Executive Summary
In modern fragment-based drug design (FBDD) and bioorthogonal chemistry, the rigorous characterization of building blocks is paramount. 1-Cyclopropylmethyl-6-ethynyl-1H-indole (CAS: 2301068-08-4) represents a highly specialized molecular fragment. Featuring a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a highly lipophilic N-alkylated indole core, it is a powerful scaffold for developing kinase inhibitors and chemical probes. However, its extreme lipophilicity presents significant solubility challenges. This whitepaper provides an authoritative guide on the structural mechanics, predictive physicochemical properties, and self-validating solubility protocols required to successfully deploy this compound in drug discovery workflows.
Structural Deconstruction & Mechanistic Physicochemistry
To understand the macroscopic behavior of 1-Cyclopropylmethyl-6-ethynyl-1H-indole in solution, we must first deconstruct its molecular architecture. Every functional group dictates its solvation thermodynamics and target-binding kinetics.
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The Indole Core: The 1H-indole scaffold provides a rigid, electron-rich, planar aromatic system capable of strong π−π stacking interactions with protein binding pockets. Because the N1 position is alkylated, the compound lacks a basic hydrogen bond donor. Consequently, the molecule remains entirely neutral across the physiological pH spectrum (pH 1–9). This neutrality means its solubility is not pH-dependent, eliminating the possibility of formulating highly soluble salt species.
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N-Cyclopropylmethyl Moiety: The addition of a cyclopropylmethyl group is a strategic medicinal chemistry choice. Causality: It imparts greater lipophilicity than a simple methyl group, which enhances passive membrane permeability. Furthermore, the cyclopropyl ring introduces steric hindrance and lacks the easily abstractable α -protons typical of linear alkyl chains. This structural rigidity significantly reduces the compound's susceptibility to oxidative N-dealkylation by hepatic CYP450 enzymes.
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6-Ethynyl Handle: The terminal alkyne at the C6 position serves as a bioorthogonal reactive handle. Causality: Its linear, sp-hybridized geometry minimizes steric clashes with biological targets, making it an ideal candidate for to synthesize 1,4-disubstituted 1,2,3-triazoles.
Predictive Physicochemical Properties
Quantitative property forecasting is the first step in mitigating downstream assay failure. Based on foundational principles of , the table below summarizes the compound's physicochemical profile and the mechanistic implications for laboratory handling.
| Property | Value | Mechanistic Implication for Drug Development |
| Molecular Formula | C₁₄H₁₃N | Standard hydrocarbon-heavy fragment. |
| Molecular Weight | 195.26 g/mol | Ideal for Fragment-Based Drug Design (FBDD) (< 300 Da). |
| Calculated LogP (cLogP) | ~3.8 - 4.2 | High lipophilicity; drives hydrophobic target binding but severely limits aqueous solubility. |
| Topological Polar Surface Area | 4.9 Ų | Extremely low TPSA guarantees excellent passive membrane and blood-brain barrier (BBB) permeability. |
| Hydrogen Bond Donors (HBD) | 0 | Lack of HBDs reduces the desolvation penalty during target binding. |
| Hydrogen Bond Acceptors (HBA) | 1 | The aromatic nitrogen is a very weak acceptor, minimizing non-specific aqueous solvation. |
| Ionization (pKa) | Neutral | Solubility and partitioning behavior remain constant regardless of physiological pH. |
Solubility Profiling: Thermodynamic vs. Kinetic
Because of its high cLogP and near-zero TPSA, 1-Cyclopropylmethyl-6-ethynyl-1H-indole exhibits exceptionally poor aqueous solubility. Relying on kinetic solubility (diluting a DMSO stock into buffer) often leads to supersaturation artifacts, where the compound forms undetectable nano-aggregates that cause false positives in biochemical screens.
To establish the absolute equilibrium solubility, a Thermodynamic Shake-Flask LC-MS/MS Protocol must be employed.
Self-Validating Protocol: Thermodynamic Shake-Flask Solubility
Objective: Determine the absolute equilibrium solubility of the compound in pH 7.4 phosphate-buffered saline (PBS) without organic solvent carryover.
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Step 1: Solid Dispensing. Add 2.0 mg of solid 1-Cyclopropylmethyl-6-ethynyl-1H-indole to 1.0 mL of PBS (pH 7.4) in a borosilicate glass vial.
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Causality: Glass is strictly required instead of polypropylene. Highly lipophilic compounds (LogP > 3.5) exhibit rapid non-specific binding to plastic surfaces, which artificially depletes the compound from the aqueous phase and skews quantification.
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Step 2: Equilibration (Agitation). Seal the vial and agitate at 300 rpm at a constant 25°C for 48 hours.
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Causality: A 48-hour incubation is necessary to ensure the dissolution process reaches thermodynamic equilibrium, providing enough time to overcome the high crystal lattice energy typical of planar aromatic indoles.
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Step 3: Phase Separation. Transfer the suspension to an ultracentrifuge tube and spin at 20,000 × g for 30 minutes.
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Causality: Standard benchtop centrifugation (e.g., 5,000 × g) is insufficient. High-speed ultracentrifugation is critical to pellet sub-micron nano-particulates that could otherwise remain suspended in the supernatant and be falsely quantified as "dissolved."
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Step 4: Quantification & Self-Validation. Dilute the clear supernatant 1:10 in LC-MS grade acetonitrile and quantify via LC-MS/MS against a standard curve.
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Self-Validating System: Run parallel shake-flask assays with Caffeine (high solubility control) and Amiodarone (low solubility control). The accurate recovery of literature solubility values for these controls validates that the incubation time was sufficient and that the LC-MS/MS dynamic range is calibrated correctly.
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Downstream Applications & Assay Integration
Once the thermodynamic solubility limit is established (typically in the low micromolar to nanomolar range for this scaffold), downstream assays must be designed to respect this boundary. When utilizing 1-Cyclopropylmethyl-6-ethynyl-1H-indole in CuAAC click chemistry within biological media, the low solubility dictates that co-solvents (e.g., 5-10% DMSO) or highly water-soluble copper-chelating ligands (such as THPTA) must be used to prevent the alkyne fragment from precipitating before the cycloaddition can occur.
Workflow Visualization
The following diagram illustrates the logical progression from raw compound procurement through physicochemical validation and final integration into click chemistry screens.
Workflow for the physicochemical profiling and CuAAC integration of lipophilic indole fragments.
References
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Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. URL:[Link]
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Di, L., & Kerns, E. H. (2010). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. URL:[Link]
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Shakeel, F., et al. (2017). Pressurized-Synthetic Methodology for Solubility Determination at Elevated Temperatures. Journal of Chemical & Engineering Data (ACS Publications). URL:[Link]
